molecular formula C5H8FN3O2S B2550700 2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride CAS No. 2293269-07-3

2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride

Cat. No. B2550700
CAS RN: 2293269-07-3
M. Wt: 193.2
InChI Key: UTOPTNLVYVRDGX-UHFFFAOYSA-N
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Description

2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The sulfonyl fluoride group attached to this triazole ring indicates that it may have potential as a reactive intermediate or as a building block in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. One such method is the regioselective metal-free preparation of fluorosulfonyl 1,2,3-triazoles from organic azides and bromovinylsulfonyl fluoride . Although this method does not directly describe the synthesis of 2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride, it provides a general approach that could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to create a wide range of compounds with different properties. The presence of a sulfonyl fluoride group is significant as it can act as a leaving group in chemical reactions, making these compounds useful in various synthetic applications .

Chemical Reactions Analysis

Triazole compounds can participate in a variety of chemical reactions. For instance, the click reaction of a diazide monomer with an alkyne can lead to the formation of polytriazoles . Additionally, the metal-free synthesis of functional 1-substituted-1,2,3-triazoles from ethenesulfonyl fluoride and organic azides demonstrates the versatility of triazole compounds in undergoing cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as 2-Propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride, are influenced by their molecular structure. The presence of the sulfonyl fluoride group can impart high reactivity to these compounds, making them useful in various chemical transformations. The fluorinated polytriazoles synthesized using the click reaction exhibit high molecular weights, good solubility, and film-forming capabilities, combined with high thermal and chemical stabilities . These properties make them interesting materials for applications such as proton exchange membranes.

Scientific Research Applications

  • Synthesis of Fluorosulfonyl 1,2,3-Triazoles : A study by Thomas and Fokin (2018) describes a regioselective, metal-free preparation of 4-fluorosulfonyl 1,2,3-triazoles, extending to various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles. This method offers access to compounds that are challenging to synthesize through existing methods (Thomas & Fokin, 2018).

  • Development of Proton Exchange Membranes : Singh et al. (2014) synthesized fluorinated sulfonated polytriazoles with varying degrees of sulfonation, demonstrating their potential as materials for proton exchange membranes in fuel cells. These materials exhibit high molecular weights, thermal and chemical stabilities, and significant proton conductivities (Singh et al., 2014).

  • Functional 1-Substituted-1,2,3-Triazoles Synthesis : Giel et al. (2019) developed a scalable and metal-free method for synthesizing 1-substituted-1,2,3-triazoles. This method uses organic azides and ethenesulfonyl fluoride, demonstrating the broad applicability and excellent yield of this approach (Giel et al., 2019).

  • Antimicrobial Activity : Leng et al. (2020) developed a clickable connective hub for fluorosulfonylvinylation of primary and secondary amines, including amino acids and pharmaceuticals. Some of the functionalized compounds showed improved antimicrobial activity against Gram-positive bacteria (Leng et al., 2020).

  • Protein Modification and Ligand Discovery : Brulet et al. (2020) introduced sulfur-triazole exchange (SuTEx) chemistry for modifying tyrosine sites on proteins, enabling the discovery of protein ligands. This approach shows potential for broad applications in chemical proteomics and drug discovery (Brulet et al., 2020).

properties

IUPAC Name

2-propan-2-yl-1,2,4-triazole-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN3O2S/c1-4(2)9-5(7-3-8-9)12(6,10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOPTNLVYVRDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC=N1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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